molecular formula C10H11BrN4O B4955468 4-amino-1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide

4-amino-1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide

Cat. No. B4955468
M. Wt: 283.12 g/mol
InChI Key: RUHLNWCFQCZHJV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as the "Tetrazolium salt" and has been synthesized using different methods.

Scientific Research Applications

Quantitative Analysis Method Development

  • Validation of Quantitation Methods: A spectrophotometric method in the ultraviolet region has been developed and validated for quantifying 4-amino-1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide. The method is accurate, reproducible, and meets current requirements (Kucherenko, Ivanovna et al., 2018).

Pharmaceutical Quality Control

  • Impurities in Pharmaceutical Tablets: A method using high-performance liquid chromatography (HPLC) was developed to determine related impurities in tablets containing this compound. The impurity content was found to be within acceptable regulatory limits, indicating the method's efficacy for quality control (Derevianko & Skoryna, 2020).

Crystallography and Molecular Interactions

  • Crystal Structure Analysis: The intermolecular interactions between the bromide anion and organic cation in the crystal of this compound were examined. This study involved a combination of X-ray diffraction data and quantum chemical calculations, contributing to a deeper understanding of its crystal structure and properties (Shishkina et al., 2013).

Non-Linear Optical Properties

  • Novel Compounds and Optical Properties: Research on novel 4-amino-1,2,4-triazole compounds with various dicarboxylic acids revealed their crystal structures and vibrational spectra. These studies are significant for understanding their non-linear optical properties, which have potential applications in photonics and electronics (Matulková et al., 2008).

Anticancer Research

  • Synthesis and Anticancer Evaluation: Some derivatives of 4-amino-1,2,4-triazole were synthesized and evaluated for their anticancer activity. This research contributes to the development of potential new anticancer agents (Bekircan et al., 2008).

properties

IUPAC Name

2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N4O.BrH/c11-13-7-12-14(8-13)6-10(15)9-4-2-1-3-5-9;/h1-5,7-8H,6,11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHLNWCFQCZHJV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=[N+](C=N2)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide
Reactant of Route 2
Reactant of Route 2
4-amino-1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide
Reactant of Route 3
4-amino-1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide
Reactant of Route 4
4-amino-1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide
Reactant of Route 5
4-amino-1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide
Reactant of Route 6
4-amino-1-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.